N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
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Overview
Description
N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a butyl group and a trifluoromethyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Trifluoromethyl Aniline Moiety: This step involves the coupling of the trifluoromethyl aniline with the pyridine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
Uniqueness
N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62259-91-0 |
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Molecular Formula |
C17H18F3N3O |
Molecular Weight |
337.34 g/mol |
IUPAC Name |
N-butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18F3N3O/c1-2-3-8-22-16(24)14-11-21-9-7-15(14)23-13-6-4-5-12(10-13)17(18,19)20/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
VEVNXJYQWKDRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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